DY-46-2

DNMT3A Epigenetics Cancer Research

Researchers studying DNMT3A-specific epigenetic mechanisms require selective probes to avoid confounding off-target effects. DY-46-2 (CAS 1105110-83-5) addresses this need as a potent non-nucleoside DNMT3A inhibitor (IC50 0.39 μM) with >269-fold selectivity over DNMT3B. • DNMT3A IC50: 0.39 μM; >33-fold selectivity vs DNMT1, >269-fold vs DNMT3B • Anticancer activity: IC50 0.3 μM (HCT116); low PBMC toxicity (IC50 91 μM) • Multi-target probe: DHODH IC50 64 nM, CYP2D6 IC50 100 nM Supplied as a characterized solid for reliable batch-to-batch reproducibility.

Molecular Formula C19H22N6O5S
Molecular Weight 446.5 g/mol
Cat. No. B11110170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDY-46-2
Molecular FormulaC19H22N6O5S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)N=CN(C2=O)CCN3CCCC3)C(=O)NC4=CN=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29)
InChIKeyFAZNWIGAOYXZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DY-46-2: Chemical Profile & Identification


6-Methyl-4-oxo-3-[2-(pyrrolidin-1-YL)ethyl]-N-(6-sulfamoylpyridin-3-YL)-3H,4H-furo[2,3-D]pyrimidine-5-carboxamide (CAS 1105110-83-5), commonly designated DY-46-2, is a synthetic, small-molecule furo[2,3-d]pyrimidine derivative. It is primarily characterized as a potent, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), exhibiting an IC50 of 0.39 ± 0.23 μM in enzymatic assays [1]. The compound has a molecular formula of C19H22N6O5S, a molecular weight of 446.48 g/mol, and is supplied as a solid for research applications .

DY-46-2: Generic Substitution Risks


The furo[2,3-d]pyrimidine core is a privileged scaffold for numerous biological targets, including various kinases, DHFR, and DHODH [1]. However, the specific substitution pattern of this compound—featuring a 6-methyl group, a 3-[2-(pyrrolidin-1-yl)ethyl] side chain, and a 6-sulfamoylpyridin-3-yl carboxamide—confers a unique, multi-faceted pharmacological profile. This compound demonstrates high-potency inhibition of DNMT3A while also interacting with DHODH and CYP2D6, a profile not shared by generic furo[2,3-d]pyrimidines or other DNMT inhibitors [2][3]. Substituting this compound with an uncharacterized analog would risk significant alterations in target engagement, selectivity, and downstream biological effects, potentially invalidating experimental conclusions and procurement investments.

DY-46-2: Evidence for Scientific Selection


DNMT3A Inhibition Potency

DY-46-2 demonstrates high potency against DNMT3A, with an IC50 of 0.39 ± 0.23 μM in an enzymatic assay [1]. This is significantly more potent than the reference pan-DNMT inhibitor SGI-1027 (IC50 = 8.0 μM for DNMT3A) and the selective DNMT3B inhibitor nanaomycin A (IC50 = 500 nM for DNMT3B, but with lower potency for DNMT3A) [2].

DNMT3A Epigenetics Cancer Research

DNMT3A Selectivity Profile

DY-46-2 exhibits excellent selectivity for DNMT3A over other related methyltransferases. It shows 33.3-fold selectivity over DNMT1, 269-fold selectivity over DNMT3B, and over 1000-fold selectivity over G9a [1]. In contrast, the pan-DNMT inhibitor SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potencies (IC50 values of 6, 8, and 7.5 μM, respectively), lacking the pronounced selectivity profile of DY-46-2 [2].

Selectivity DNMT1 DNMT3B G9a Epigenetics

Multi-Target Profile: DHODH and CYP2D6

In addition to DNMT3A, DY-46-2 demonstrates inhibitory activity against dihydroorotate dehydrogenase (DHODH) and cytochrome P450 2D6 (CYP2D6). It exhibits an IC50 of 64 nM against P. falciparum DHODH and 100 nM against human CYP2D6 [1][2]. This multi-target profile distinguishes it from pure DNMT3A inhibitors and suggests potential applications in antiparasitic research or studies involving drug metabolism.

DHODH CYP2D6 Multi-target Polypharmacology

Cancer Cell Antiproliferative Activity

DY-46-2 demonstrates potent, nanomolar antiproliferative activity in a panel of cancer cell lines while showing low cytotoxicity in normal peripheral blood mononuclear cells (PBMCs). It achieves IC50 values of 0.3 μM in HCT116, 0.5 μM in K562, and 0.7 μM in THP-1 and U937 cells . In contrast, the IC50 in PBMCs is 91 μM, indicating a favorable therapeutic window . This selective cytotoxicity profile is a key advantage over less selective cytotoxic agents.

Cancer Cell Lines Antiproliferative Cytotoxicity PBMC

Physicochemical Properties

DY-46-2 is a solid compound with a predicted pKa of 8.96 ± 0.60 . This physicochemical information is crucial for formulation, solubility prediction, and analytical method development, providing a tangible advantage over uncharacterized or poorly defined analogs where such data are unavailable.

Chemical Properties Solid State pKa Quality Control

DY-46-2: Targeted Research Applications


DNMT3A-Focused Epigenetic Research

Given its high potency (IC50 = 0.39 μM) and exceptional selectivity (>33-fold vs. DNMT1, >269-fold vs. DNMT3B), DY-46-2 is the ideal chemical probe for dissecting DNMT3A-specific functions in gene regulation, development, and disease models, particularly when off-target effects on other DNMTs must be minimized [1].

Cancer Cell Line Screening and Target Validation

The compound's potent and selective cytotoxicity against multiple cancer cell lines (IC50 values as low as 0.3 μM in HCT116) combined with its low toxicity in PBMCs (IC50 = 91 μM) makes it a superior tool for validating DNMT3A as a therapeutic target in oncology and for screening cancer cell line panels .

Polypharmacology & Multi-Target Studies

Researchers investigating the interplay between epigenetic regulation (DNMT3A), pyrimidine biosynthesis (DHODH), and drug metabolism (CYP2D6) can utilize DY-46-2 as a single chemical tool to probe these interconnected pathways, as evidenced by its documented inhibitory activities (DHODH IC50 = 64 nM, CYP2D6 IC50 = 100 nM) [2].

Analytical Method Development and Quality Control

With defined solid-state properties and a predicted pKa (8.96 ± 0.60), DY-46-2 is suitable for developing and validating HPLC, LC-MS, and other analytical methods. Its stable, well-characterized nature reduces variability in experimental protocols and supports robust quality control measures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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